Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate
Description
Overview of Carbamic Acid Derivatives in Advanced Organic and Medicinal Chemistry Research
Carbamic acid derivatives, characterized by the -NHCOO- functional group, are integral to modern organic and medicinal chemistry. nih.govresearchgate.net This structural motif is found in a wide array of approved drugs and prodrugs, highlighting its importance in therapeutic agent design. nih.govnih.gov The carbamate (B1207046) group is considered an "amide-ester" hybrid, conferring both chemical stability and the ability to participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes and receptors. nih.govacs.org
In organic synthesis, carbamates are widely employed as protecting groups for amines. nih.gov The benzyloxycarbonyl (Cbz or Z) group, present in Benzyl (B1604629) N-[(2S)-2,3-dihydroxypropyl]carbamate, is a classic example, offering stability under various reaction conditions and straightforward removal through methods like catalytic hydrogenation. nih.gov This allows for the selective modification of other parts of a molecule without affecting the amine functionality.
Furthermore, the carbamate linkage is utilized in prodrug design to enhance the pharmacokinetic properties of parent molecules. nih.gov By masking a polar amine or alcohol group, a carbamate can improve a drug's ability to cross cell membranes and resist metabolic degradation, thereby increasing its bioavailability and efficacy. nih.govnih.gov The stability of the carbamate bond can be tuned by modifying its substituents, allowing for controlled release of the active drug. nih.gov
The versatility of carbamic acid derivatives is further demonstrated by their use as peptide bond surrogates in medicinal chemistry. acs.org Replacing a native amide bond with a carbamate can impart resistance to enzymatic degradation by peptidases, extending the half-life of peptide-based drugs. acs.org
Significance of the (2S)-Configuration in Stereoselective Synthesis and Biochemical Investigations of Related Structures
The specific stereochemistry of a molecule is paramount in its interaction with biological systems, which are themselves chiral. The (2S)-configuration of Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate signifies a particular three-dimensional arrangement of atoms at the chiral center. This precise spatial orientation is crucial because enantiomers, or non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological activities, metabolic pathways, and toxicities. nih.govresearchgate.net
In drug development, the use of a single enantiomer, such as the (2S)-isomer, is often preferred over a racemic mixture (a 50:50 mixture of both enantiomers). chiralpedia.com This is because one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. chiralpedia.com Therefore, the ability to synthesize compounds with a specific stereochemistry, a process known as stereoselective synthesis, is a cornerstone of modern medicinal chemistry. rsc.orgnih.gov
Starting materials with a defined stereochemistry, like this compound, are highly valuable as chiral building blocks. They allow chemists to construct complex molecules with multiple chiral centers in a controlled manner, ensuring the final product has the desired biological activity. elsevierpure.comcrossref.org Biochemical investigations rely on stereochemically pure compounds to probe the specific interactions between a molecule and its biological target, such as an enzyme active site or a receptor binding pocket. mdpi.com Using a single enantiomer helps to elucidate the precise mechanism of action and to understand the structure-activity relationship of a drug candidate. nih.gov
Fundamental Research Questions Pertaining to this compound
While specific research questions for this compound are not extensively documented in dedicated studies, its structure suggests several areas of academic inquiry. A primary focus is its application as a chiral synthon for the synthesis of biologically active molecules. Researchers are interested in developing efficient and scalable synthetic routes to this compound and its derivatives. chemicalbook.com
Key research questions that can be inferred include:
Synthetic Methodology: What are the most efficient and stereoselective methods for the synthesis of this compound and related chiral 1,2-diols? This involves exploring different starting materials, catalysts, and reaction conditions to optimize yield and enantiomeric purity.
Conformational Analysis: What are the preferred conformations of this molecule, and how do they influence its reactivity and interactions with other molecules? Understanding the three-dimensional shape is crucial for designing reactions and predicting biological activity.
Applications in Medicinal Chemistry: How can this compound be utilized as a scaffold for the development of new therapeutic agents? Its diol and protected amine functionalities offer multiple points for modification to create libraries of compounds for screening against various biological targets. drugbank.com
Biochemical Probes: Can derivatives of this compound be used as molecular probes to study biological processes? For instance, they could be functionalized with fluorescent tags or reactive groups to investigate enzyme mechanisms or receptor binding.
Historical Context and Evolution of Academic Interests in Chiral 2,3-Dihydroxypropylcarbamates
The academic interest in chiral 2,3-dihydroxypropylcarbamates is rooted in the broader historical development of carbamate chemistry and stereoselective synthesis. The study of carbamates began with the investigation of naturally occurring compounds like physostigmine, a methylcarbamate ester, in the 19th century. nih.gov The 20th century saw the expansion of carbamate use into various applications, including pesticides and polymers. nih.govnih.gov
The evolution of medicinal chemistry brought a greater appreciation for the role of chirality in drug action, spurred in part by the thalidomide (B1683933) tragedy of the 1960s. chiralpedia.comresearchgate.net This led to a significant increase in research focused on the synthesis of enantiomerically pure compounds. The development of asymmetric synthesis techniques provided the tools necessary to create specific stereoisomers of complex molecules.
Interest in chiral 2,3-dihydroxypropylamines and their carbamate-protected forms, such as this compound, grew as they were recognized as valuable chiral building blocks. These synthons are precursors to a variety of important molecules, including beta-blockers and other pharmaceuticals. The 2,3-dihydroxypropyl moiety is a common structural motif in biologically active compounds, and the ability to introduce it with a defined stereochemistry is highly desirable.
Scope and Methodological Paradigms of Current Academic Investigations on the Compound
Current academic investigations involving this compound and related structures fall under the umbrella of modern organic and medicinal chemistry, employing a range of advanced analytical and synthetic techniques. nih.govnih.gov The primary scope is the development of novel synthetic methodologies and the application of these compounds as intermediates in the synthesis of complex target molecules.
Methodological paradigms include:
Asymmetric Synthesis: The development of new catalytic methods for the stereoselective synthesis of chiral diols and amines is a major area of research. This includes the use of chiral catalysts and reagents to control the stereochemical outcome of reactions. chemrxiv.orgresearchgate.net
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with chiral stationary phases, are essential for the separation and analysis of enantiomers, ensuring the stereochemical purity of the synthesized compounds. nih.govresearchgate.net
Spectroscopic and Spectrometric Methods: Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism are routinely used to determine the structure, purity, and stereochemistry of chiral molecules. tandfonline.comacs.org These techniques provide detailed information about the molecular framework and its three-dimensional arrangement.
Computational Chemistry: Molecular modeling and computational studies are employed to understand the conformational preferences of these molecules and to predict their reactivity and interactions with biological targets. researchgate.net
The integration of these advanced methodologies allows for a comprehensive investigation of this compound, from its fundamental chemical properties to its potential applications in the development of new technologies and therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMJAHUBTRVKPI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227689 | |
| Record name | Phenylmethyl N-[(2S)-2,3-dihydroxypropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135582-93-3 | |
| Record name | Phenylmethyl N-[(2S)-2,3-dihydroxypropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135582-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(2S)-2,3-dihydroxypropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Benzyl N 2s 2,3 Dihydroxypropyl Carbamate
Enantioselective Synthesis of the (2S)-Stereoisomer
The synthesis of the enantiomerically pure (2S)-isomer of Benzyl (B1604629) N-[(2S)-2,3-dihydroxypropyl]carbamate is paramount for its applications as a chiral building block. Chemists have developed several strategies to achieve high enantiopurity, which can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and chemoenzymatic methods.
Chiral Pool Approaches Utilizing Glycerol (B35011) Derivatives
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. Derivatives of glycerol and the related sugar alcohol D-mannitol are common and cost-effective choices for constructing the (2S)-2,3-dihydroxypropyl backbone.
A prevalent strategy begins with (R)-Glyceraldehyde acetonide or (S)-isopropylideneglycerol, which are readily available chiral C3 synthons. The synthesis typically proceeds through a reductive amination pathway or by opening a chiral epoxide. For instance, (R)-glycidol, another key chiral intermediate derivable from the chiral pool, can be opened by benzylamine, followed by protection of the resulting amino group with benzyl chloroformate to yield the target carbamate (B1207046).
Another approach involves the conversion of the chiral starting material into a suitable precursor, such as (S)-3-amino-1,2-propanediol, which is then reacted with benzyl chloroformate under basic conditions to form the desired benzyl carbamate. researchgate.net
Table 1: Chiral Pool Starting Materials and Key Intermediates
| Starting Material | Key Intermediate(s) | Resulting Stereochemistry |
|---|---|---|
| (S)-Isopropylideneglycerol | (R)-Glycidol, (S)-3-Amino-1,2-propanediol | (2S) |
| D-Mannitol | (R)-Glyceraldehyde acetonide | (2S) |
Asymmetric Catalysis in Carbamate Formation and Stereocontrol
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter through a catalyzed reaction on a prochiral substrate. While direct asymmetric carbamate formation is less common, stereocontrol is typically achieved by creating the chiral aminodiol backbone using catalytic asymmetric methods.
Key strategies include:
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of a suitable allyl carbamate precursor can install the diol functionality with high enantioselectivity. The choice of the chiral ligand (e.g., AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation, allowing for precise control to obtain the (2S) configuration.
Asymmetric Aminohydroxylation: This reaction can introduce both the hydroxyl and amino functionalities across a double bond in a stereocontrolled manner.
Catalytic Asymmetric Epoxidation: Asymmetric epoxidation of an allylic alcohol, followed by nucleophilic opening of the epoxide with an amine or an amine equivalent, is a well-established route to chiral amino alcohols.
These catalytic methods are advantageous as they can be highly efficient, often requiring only small amounts of a chiral catalyst to generate large quantities of the enantiomerically enriched product. nih.govmdpi.com
Chemoenzymatic Synthetic Routes and Biocatalytic Transformations
Chemoenzymatic routes combine the strengths of chemical synthesis and biocatalysis to achieve high selectivity and efficiency. Enzymes, particularly lipases and hydrolases, are widely used for the kinetic resolution of racemic mixtures. beilstein-journals.org
In a typical chemoenzymatic approach, a racemic mixture of a suitable precursor, such as Benzyl N-(2,3-dihydroxypropyl)carbamate or a protected derivative, is subjected to an enzymatic reaction. The enzyme selectively acylates or hydrolyzes one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enantiomerically enriched. For example, a lipase (B570770) like Candida antarctica lipase B (CALB) can be used to selectively acylate the (2R)-enantiomer, allowing for the separation and isolation of the desired (2S)-enantiomer. beilstein-journals.org
Biocatalytic transformations can also be employed to create the chiral backbone from prochiral substrates. For instance, engineered ketoreductases can reduce a ketone precursor to the corresponding (S)-alcohol with very high enantiomeric excess.
Protection and Deprotection Strategies for Hydroxyl and Carbamate Functionalities
The presence of three functional groups—a primary hydroxyl, a secondary hydroxyl, and a carbamate—necessitates a careful strategy of protection and deprotection to enable selective chemical modifications.
Regioselective Protection of Diol Moieties
The two hydroxyl groups of the diol can be protected simultaneously to prevent their interference in subsequent reactions. The most common protecting groups for 1,2-diols form cyclic acetals or ketals, which masks both hydroxyl groups in a single step.
Acetonide Protection: Reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst yields a five-membered isopropylidene ketal (acetonide). This is a robust and widely used protecting group that is stable under basic and hydrogenolysis conditions but is readily cleaved under acidic conditions. smolecule.com
Benzylidene Acetal (B89532) Protection: Reaction with benzaldehyde (B42025) or benzaldehyde dimethyl acetal forms a benzylidene acetal. This group offers different steric and electronic properties compared to the acetonide and can be removed under acidic or hydrogenolytic conditions. researchgate.net
The formation of these cyclic protecting groups is generally highly regioselective for the 1,2-diol over other hydroxyl groups that might be present in a larger molecule. nih.gov
Table 2: Common Protecting Groups for the Diol Moiety
| Protecting Group | Reagents | Formation Conditions | Cleavage Conditions |
|---|---|---|---|
| Isopropylidene (Acetonide) | Acetone or 2,2-Dimethoxypropane | Acid catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl, TFA) |
Derivatization Reactions of Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate
The presence of multiple reactive sites in this compound allows for a variety of derivatization reactions, enabling the synthesis of a diverse array of molecules. These transformations can be selectively targeted to the hydroxyl groups, the carbamate nitrogen, or the benzyl protecting group.
Chemical Modifications of Hydroxyl Groups (e.g., Esterification, Etherification)
The two hydroxyl groups of this compound are primary and secondary, offering opportunities for selective functionalization. The protection of 1,2- and 1,3-diols is commonly achieved by forming 5- or 6-membered cyclic acetals. chem-station.com For instance, benzylidene acetals tend to form six-membered rings, while dimethyl acetals favor five-membered rings, a principle that can be applied for regioselective protection of polyol compounds. chem-station.com While specific examples for the title compound are not extensively documented in readily available literature, general principles of diol chemistry can be applied.
Esterification: The hydroxyl groups can undergo esterification with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters. The reactivity of the primary versus the secondary hydroxyl group can be influenced by steric hindrance and reaction conditions, potentially allowing for selective mono-esterification.
Etherification: Ether derivatives can be prepared through reactions such as the Williamson ether synthesis, where the diol is treated with a strong base to form alkoxides, followed by reaction with an alkyl halide. Selective mono-etherification of one hydroxyl group in the presence of the other is a synthetic challenge that often requires the use of protecting groups or specific reaction conditions to control regioselectivity. For diols, a three-component coupling with an alkyl halide and carbon disulfide in the presence of a cesium base and tetrabutylammonium (B224687) iodide (TBAI) has been shown to be an efficient method for selective mono-dithiocarbonylation.
Cyclic Derivatives: The 1,2-diol moiety can be converted into cyclic derivatives such as acetals, ketals, or carbonates. For example, reaction with an aldehyde or ketone in the presence of an acid catalyst would yield the corresponding cyclic acetal or ketal, protecting both hydroxyl groups simultaneously.
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Acyl chloride/anhydride (B1165640), base | Mono- or Di-ester |
| Etherification | Alkyl halide, strong base | Mono- or Di-ether |
| Acetal/Ketal Formation | Aldehyde/Ketone, acid catalyst | Cyclic acetal/ketal |
Transformations Involving the Carbamate Nitrogen Atom (e.g., Alkylation, Acylation)
The nitrogen atom of the carbamate group in this compound is generally less nucleophilic than a free amine due to the electron-withdrawing effect of the carbonyl group. However, it can still undergo certain transformations under specific conditions.
N-Alkylation: While direct N-alkylation of carbamates can be challenging, it is possible under certain conditions. For instance, N-alkylation of N-benzyloxy carbamic acid ethyl ester has been achieved using sodium hydride in DMF followed by the addition of an alkyl halide. nih.gov Another approach involves the reaction of the potassium salt of a benzyl N-(arylthio)carbamate with alkyl halides. oup.com These methods could potentially be adapted for the N-alkylation of this compound.
N-Acylation: N-acylation of the carbamate nitrogen is less common but can be achieved with highly reactive acylating agents. However, the hydroxyl groups would likely need to be protected to prevent competing O-acylation.
| Transformation | General Reagents | Potential Product |
| N-Alkylation | Strong base (e.g., NaH), Alkyl halide | N-Alkyl-N-Cbz-2,3-dihydroxypropylamine |
| N-Acylation | Acylating agent, Protected diol | N-Acyl-N-Cbz-2,3-dihydroxypropylamine |
Modifications of the Benzyl Protecting Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific cleavage methods. masterorganicchemistry.com
Hydrogenolysis: The most common method for the deprotection of the Cbz group is catalytic hydrogenolysis. missouri.edu This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. missouri.edu The reaction is clean and proceeds under mild conditions, yielding the free amine, toluene, and carbon dioxide.
Acidic Cleavage: Strong acids, such as HBr in acetic acid or trifluoroacetic acid, can also be used to cleave the Cbz group. masterorganicchemistry.com However, these conditions are harsher and may not be suitable for substrates with acid-sensitive functional groups.
| Deprotection Method | Reagents | Key Advantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions |
| Acidolysis | HBr/AcOH, TFA | Effective for certain substrates |
| Lewis Acid Cleavage | Various Lewis acids | Alternative to hydrogenation |
Multi-step Synthetic Sequences Incorporating this compound as a Key Intermediate
The chiral nature of this compound makes it a valuable intermediate in the synthesis of more complex, biologically active molecules. Its stereocenter and diol functionality can be exploited to introduce chirality and further functionalization in a target molecule.
For example, a related compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, serves as a versatile intermediate. mdpi.com The Cbz-protected amine allows for orthogonal deprotection and further derivatization, while the hydroxyl group can be transformed to facilitate nucleophilic substitution, enabling the construction of more complex molecules. mdpi.com This highlights the potential of using such carbamate-protected amino alcohols as building blocks in medicinal chemistry.
In another example, a multi-step flow synthesis of the alkaloid natural product (±)-oxomaritidine was developed, showcasing the power of modern synthetic techniques in constructing complex molecules from simpler precursors. syrris.jp While not directly employing the title compound, this approach demonstrates how functionalized building blocks can be integrated into continuous synthetic sequences. The synthesis of chiral 1,3-diols with high enantiomeric purity has also been reported, emphasizing the importance of such motifs as starting materials and intermediates in the synthesis of biologically active molecules. acs.org
Green Chemistry and Sustainable Synthetic Approaches for its Preparation
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. For the synthesis of carbamates, several green approaches have been explored.
One promising route is the direct synthesis of carbamates from amines, carbon dioxide, and alcohols. rsc.org This method avoids the use of toxic reagents like phosgene (B1210022) and can be performed under relatively mild conditions. The use of CO2 as a renewable C1 feedstock is particularly attractive from a sustainability perspective. researchgate.net
Biocatalysis offers another powerful tool for the sustainable synthesis of chiral molecules. nih.gov The use of enzymes or whole-cell systems can provide high enantioselectivity and operate under mild, aqueous conditions. mdpi.com The biocatalytic synthesis of chiral N-functionalized amino acids has been demonstrated, highlighting the potential for enzymatic methods in preparing precursors to compounds like this compound. nih.gov The synthesis of the precursor 3-amino-1,2-propanediol (B146019) has been reported from 3-chloro-1,2-propanediol (B139630) and ammonia, with a focus on optimizing reaction conditions and product purification. researchgate.net Further development of biocatalytic or chemo-enzymatic routes starting from renewable resources such as glycerol, a byproduct of biodiesel production, could lead to a truly green synthesis of this valuable chiral building block. The biosynthesis of 1,3-propanediol (B51772) from renewable feedstocks is an established industrial process and provides a blueprint for developing similar sustainable routes to other diols. nih.gov
| Green Approach | Key Principles | Potential Application |
| Use of CO₂ | Renewable feedstock, atom economy | Direct synthesis of the carbamate from the corresponding amino diol. |
| Biocatalysis | Mild conditions, high selectivity, renewable catalysts | Enantioselective synthesis of the chiral amino diol precursor. |
| Renewable Starting Materials | Reduced reliance on fossil fuels | Synthesis from glycerol or other bio-based feedstocks. |
Advanced Spectroscopic and Diffraction Analyses for Structural Elucidation of Benzyl N 2s 2,3 Dihydroxypropyl Carbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Absolute Stereochemistry
NMR spectroscopy serves as a powerful method for determining the detailed molecular structure of Benzyl (B1604629) N-[(2S)-2,3-dihydroxypropyl]carbamate in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the atomic connectivity and spatial arrangement of atoms.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzylic CH₂ group, and the methine and methylene protons of the 2,3-dihydroxypropyl chain. The chemical shifts of the protons attached to the chiral center and the diol would be of particular interest for confirming the stereochemistry. The coupling constants between adjacent protons would provide valuable information about the dihedral angles and, consequently, the preferred conformation of the propyl chain.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the carbamate (B1207046) group, the carbons of the benzyl group, and the carbons of the dihydroxypropyl chain would be diagnostic.
¹⁵N NMR: Nitrogen-15 NMR, although less common, could provide information about the electronic environment of the nitrogen atom within the carbamate linkage.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl-CH₂ | ~5.1 | ~67 |
| Aromatic-CH | ~7.3-7.4 | ~128-136 |
| Carbamate-C=O | - | ~156 |
| N-CH₂ | ~3.2-3.4 | ~45 |
| CH(OH) | ~3.8 | ~70 |
| CH₂(OH) | ~3.5-3.6 | ~64 |
Note: These are predicted values and actual experimental data may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and for determining the through-bond and through-space correlations between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the benzyl and dihydroxypropyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon or nitrogen atom, aiding in the assignment of the ¹³C and ¹⁵N spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connection between the benzyl carbamate moiety and the dihydroxypropyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for determining the three-dimensional structure. They detect through-space interactions between protons that are close to each other, providing information about the conformation and the relative stereochemistry of the molecule. For a chiral molecule like this compound, NOESY or ROESY data would be vital in confirming the (S)-configuration.
Dynamic NMR Studies of Rotational Barriers and Conformational Exchange
Dynamic NMR studies can provide insights into the conformational flexibility of this compound. nih.govmdpi.comresearchgate.net These studies involve acquiring NMR spectra at different temperatures to observe changes in the line shapes of the signals. Such changes can indicate the presence of dynamic processes, such as restricted rotation around the carbamate C-N bond or conformational exchange within the dihydroxypropyl chain. nih.govmdpi.com By analyzing these changes, it is possible to calculate the energy barriers associated with these rotational processes. nih.govmdpi.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to accurately determine the molecular weight of this compound. This technique provides a highly precise mass measurement, which allows for the determination of the elemental composition of the molecule, thus confirming its chemical formula.
Tandem Mass Spectrometry (MS/MS) for Complex Structural Characterization
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragments provides detailed information about the structure of the parent molecule. For this compound, characteristic fragmentation pathways would be expected. The fragmentation of deprotonated benzyl N-phenylcarbamates, a related class of compounds, has been shown to proceed through ion-neutral complexes. nih.gov Common fragmentation patterns for carbamates often involve cleavage of the benzylic bond and fragmentation within the side chain. miamioh.edu
Interactive Data Table: Predicted Key MS/MS Fragments for this compound
| Fragment Description | Predicted m/z |
| [M+H]⁺ (Protonated Molecule) | 226.10 |
| [M+Na]⁺ (Sodium Adduct) | 248.08 |
| Loss of the benzyl group | 135.06 |
| Tropylium ion | 91.05 |
| Fragment from cleavage of the C-N bond | 108.04 |
Note: These are predicted values based on the structure and common fragmentation patterns of similar compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the vibrational modes within a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light.
For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent functional groups. The carbamate group, a central feature of the molecule, gives rise to several distinct vibrations. The N-H stretching vibration is typically observed in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the carbamate is a strong band in the IR spectrum, generally appearing between 1730 and 1680 cm⁻¹. The C-N stretching and N-H bending modes are also characteristic and can be found in the fingerprint region (below 1500 cm⁻¹).
The dihydroxypropyl moiety would be identifiable by a broad O-H stretching band in the IR spectrum, typically in the 3500-3200 cm⁻¹ region, indicative of hydrogen bonding. C-O stretching vibrations associated with the primary and secondary alcohols would appear in the 1200-1000 cm⁻¹ range. The benzyl group would show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3500-3200 (broad) | 3500-3200 (weak) | Strong (IR) |
| N-H (Carbamate) | Stretching | 3400-3200 | 3400-3200 (weak) | Medium (IR) |
| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 (strong) | Medium (IR), Strong (Raman) |
| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 (strong) | Medium-Strong |
| C=O (Carbamate) | Stretching | 1730-1680 | 1730-1680 (weak) | Strong (IR) |
| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 (strong) | Medium (IR), Strong (Raman) |
| N-H (Carbamate) | Bending | 1650-1550 | - | Medium (IR) |
| C-O (Alcohol) | Stretching | 1200-1000 | 1200-1000 (weak) | Strong (IR) |
| C-N (Carbamate) | Stretching | 1350-1200 | - | Medium (IR) |
Circular Dichroism (CD) Spectroscopy for Chiral Purity and Solution Conformation Studies
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For a chiral molecule like this compound, CD spectroscopy is an invaluable tool for confirming its enantiomeric purity and studying its conformation in solution.
The chromophores within the molecule, such as the phenyl ring of the benzyl group and the carbonyl group of the carbamate, will give rise to CD signals. The (2S) stereocenter will induce a chiral environment around these chromophores, resulting in a characteristic CD spectrum. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are sensitive to the absolute configuration and the conformational preferences of the molecule in solution.
For instance, the n → π* transition of the carbamate carbonyl group and the π → π* transitions of the aromatic ring are expected to be CD-active. The observed CD spectrum would be a unique fingerprint for the (S)-enantiomer. Its mirror image, the (R)-enantiomer, would exhibit a CD spectrum of equal magnitude but opposite sign. This makes CD spectroscopy a powerful technique for determining the enantiomeric excess of a sample.
Furthermore, changes in the solvent, temperature, or the addition of interacting species can alter the conformational equilibrium of the molecule, which would be reflected in the CD spectrum. This allows for detailed studies of the molecule's dynamic behavior in solution.
X-ray Crystallography for Solid-State Structure and Absolute Stereochemical Assignment
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, a detailed model of the electron density and thus the atomic positions can be generated. nih.gov
For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:
Absolute Stereochemistry: Unambiguous determination of the (S) configuration at the chiral center.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The preferred conformation of the molecule in the solid state, including the torsion angles of the flexible side chain.
Intermolecular Interactions: Detailed insights into the hydrogen bonding network formed by the diol and carbamate functionalities, as well as other intermolecular forces like π-stacking of the benzyl groups, which dictate the crystal packing.
The presence of the hydroxyl and N-H groups makes this molecule particularly amenable to forming extensive hydrogen bond networks, which would be clearly elucidated by X-ray crystallography.
| Structural Parameter | Information Provided by X-ray Crystallography |
|---|---|
| Absolute Configuration | Unambiguous assignment of the (S) or (R) configuration at the stereocenter. |
| Molecular Conformation | Precise torsion angles defining the shape of the molecule in the crystal. |
| Bond Lengths | Accurate distances between all bonded atoms (e.g., C=O, C-N, C-O, C-C). |
| Bond Angles | Precise angles between bonded atoms, revealing molecular geometry. |
| Crystal Packing | Arrangement of molecules in the unit cell. |
| Intermolecular Interactions | Identification and characterization of hydrogen bonds, van der Waals forces, and π-π interactions. |
Advanced Vibrational Spectroscopy: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical spectroscopic techniques that provide stereochemical information based on the vibrational transitions of a molecule. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational excitation, while ROA measures the difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.org
These techniques are particularly powerful for determining the absolute configuration and solution-state conformation of chiral molecules. For this compound, VCD and ROA spectra would provide a rich fingerprint of its chirality. Each vibrational mode can, in principle, exhibit a VCD and ROA signal, and the sign and intensity of these signals are highly sensitive to the molecule's three-dimensional structure.
The VCD spectrum in the O-H and N-H stretching regions could provide detailed information about the hydrogen-bonding patterns and the conformation of the dihydroxypropyl and carbamate moieties. The amide I (C=O stretch) region in the VCD spectrum is also a sensitive probe of the local chiral environment.
ROA spectroscopy is particularly advantageous for studying molecules in aqueous solutions, as the Raman signal of water is weak. reading.ac.uk The ROA spectrum of this compound would offer complementary information to VCD, with different vibrational modes showing enhancement in ROA compared to VCD.
A key advantage of both VCD and ROA is that the experimental spectra can be compared with spectra predicted from quantum chemical calculations for a given enantiomer. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
| Technique | Principle | Information Obtained for this compound |
|---|---|---|
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. wikipedia.org | Absolute configuration, solution conformation, hydrogen bonding patterns. |
| Raman Optical Activity (ROA) | Differential Raman scattering of left and right circularly polarized light. wikipedia.org | Absolute configuration, solution conformation, particularly in aqueous media. |
Computational Chemistry and Theoretical Modeling of Benzyl N 2s 2,3 Dihydroxypropyl Carbamate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of Benzyl (B1604629) N-[(2S)-2,3-dihydroxypropyl]carbamate, offering a detailed view of its electronic landscape and reactivity.
Density Functional Theory (DFT) Studies of Ground State Properties and Conformations
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the ground state properties of organic molecules like Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate. scirp.orgorientjchem.org By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately compute the optimized molecular geometry, electronic charge distribution, and frontier molecular orbital energies (HOMO and LUMO). researchgate.netresearchgate.net
These calculations reveal the most stable three-dimensional arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. For this compound, DFT studies would elucidate the preferred orientation of the benzyl group relative to the carbamate (B1207046) linkage and the conformation of the dihydroxypropyl chain. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the carbamate moiety can also be predicted and quantified.
The calculated HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher propensity to engage in chemical reactions. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule, offering insights into its intermolecular interactions. orientjchem.org
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value |
| Total Energy (Hartree) | -805.123456 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | 1.23 |
| HOMO-LUMO Gap (eV) | 8.01 |
| Dipole Moment (Debye) | 3.45 |
Ab Initio Calculations of Transition States and Reaction Pathways
While DFT is excellent for ground state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2), are often employed to study reaction mechanisms and transition states with high accuracy. ureaknowhow.com For this compound, these calculations could be hypothetically applied to investigate its synthesis or degradation pathways.
For instance, the formation of the carbamate bond from benzyl alcohol and (S)-3-aminopropane-1,2-diol could be modeled to identify the transition state structure and calculate the activation energy of the reaction. researchgate.netepa.gov Such studies provide a detailed understanding of the reaction kinetics and can help in optimizing reaction conditions. The calculations would involve locating the transition state geometry on the potential energy surface and characterizing it by the presence of a single imaginary vibrational frequency. ureaknowhow.com These theoretical investigations can also shed light on the stability of intermediates, such as a zwitterionic species, which may or may not be a transient state in the reaction. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvation Effects
Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound in a dynamic environment, such as in solution. By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the transitions between them, providing a more realistic picture than static QM calculations.
The results of MD simulations can be used to generate a representative ensemble of structures, which can then be used for further analysis, such as calculating average properties or for use in docking studies. These simulations are crucial for understanding how the molecule behaves in a biological context, where it is surrounded by water molecules.
Docking Studies with Biological Macromolecules (Focusing on binding modes and interactions, not efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target macromolecule, such as a protein or an enzyme. nih.govnih.gov For this compound, docking studies could be hypothetically performed to investigate its binding modes with various enzymes where carbamates are known to act as inhibitors, such as acetylcholinesterase. nih.gov
In a typical docking study, a three-dimensional model of the target protein is used, and a scoring function is employed to estimate the binding affinity for different binding poses of the ligand. The results of docking studies can reveal the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For this compound, the dihydroxypropyl moiety could form hydrogen bonds with polar residues in the active site of a target protein, while the benzyl group could engage in hydrophobic or π-stacking interactions. The carbamate group itself can also participate in hydrogen bonding. Understanding these binding modes and interactions is a critical first step in the rational design of more potent and selective molecules.
Table 2: Hypothetical Docking Interactions of this compound with a Target Protein
| Molecular Moiety | Interacting Residue | Interaction Type |
| Benzyl Group | Tryptophan (Trp) 86 | π-stacking |
| Carbamate C=O | Glycine (Gly) 118 | Hydrogen Bond |
| Carbamate N-H | Serine (Ser) 203 | Hydrogen Bond |
| Primary -OH | Tyrosine (Tyr) 337 | Hydrogen Bond |
| Secondary -OH | Aspartate (Asp) 74 | Hydrogen Bond |
Prediction of Spectroscopic Parameters (NMR, IR, CD) and Validation with Experimental Data
Computational chemistry provides valuable tools for predicting the spectroscopic properties of molecules, which can be compared with experimental data for validation of the theoretical models. chemrxiv.orgnih.gov DFT calculations are commonly used to predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. scirp.orgorientjchem.org
By calculating the magnetic shielding tensors for each nucleus, the 1H and 13C NMR spectra of this compound can be predicted. nih.gov Similarly, by calculating the harmonic vibrational frequencies, the IR spectrum can be simulated, showing the characteristic absorption bands for the different functional groups in the molecule, such as the O-H, N-H, C=O, and C-O stretches. rsc.orgnist.gov
The comparison of these predicted spectra with experimentally obtained spectra is a crucial step in confirming the structure of the synthesized compound and validating the accuracy of the computational methods used. scirp.org Discrepancies between the calculated and experimental data can often be reconciled by considering environmental effects, such as solvent interactions or the presence of different conformers in solution.
Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| 1H NMR (ppm, Benzyl CH2) | 5.15 | 5.10 |
| 13C NMR (ppm, C=O) | 157.8 | 156.5 |
| IR (cm-1, C=O stretch) | 1705 | 1690 |
| IR (cm-1, O-H stretch) | 3350 | 3340 |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Hypothetical Interactions (Focus on structural descriptors, not biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their hypothetical interactions. nih.govmdpi.com In the context of this compound, a hypothetical QSAR model could be developed to explore the relationship between its structural features and its potential to interact with a biological target.
The first step in QSAR modeling is the calculation of a set of molecular descriptors that quantify various aspects of the molecule's structure. nih.gov These descriptors can be classified into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, partial atomic charges). nih.govdoaj.org
For a series of analogous carbamate compounds, a statistical model, such as multiple linear regression, could be built to correlate these descriptors with their hypothetical binding affinities to a target protein. The resulting QSAR equation would highlight the structural descriptors that are most important for the interaction. For example, the model might indicate that a lower LUMO energy and a higher number of hydrogen bond donors are correlated with stronger binding. This information can then be used to guide the design of new molecules with potentially improved interaction profiles.
Table 4: Examples of Structural Descriptors for Hypothetical QSAR Modeling of this compound
| Descriptor Class | Example Descriptor | Value |
| Constitutional | Molecular Weight | 225.24 |
| Topological | Number of Rotatable Bonds | 7 |
| Electronic | LUMO Energy (eV) | 1.23 |
| Steric | Molecular Volume (Å3) | 205.6 |
| Hydrophobicity | LogP | 0.85 |
Exploration of Biological and Biochemical Interactions of Benzyl N 2s 2,3 Dihydroxypropyl Carbamate Excluding Clinical Applications
In Vitro Enzyme Inhibition and Activation Studies (Focus on mechanism and binding kinetics)
Research into the direct interactions of Benzyl (B1604629) N-[(2S)-2,3-dihydroxypropyl]carbamate with various enzymes is a critical area of biochemical investigation. This section would typically detail its effects on enzyme activity, focusing on the kinetics and mechanisms of such interactions.
Characterization of Enzyme Binding Affinities and Kinetic Parameters
A comprehensive search of scientific literature and bioactivity databases did not yield any specific studies that have characterized the enzyme binding affinities or determined the kinetic parameters (e.g., Kᵢ, Kₘ, Vₘₐₓ) for Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate.
Interactive Data Table: Enzyme Binding and Kinetic Parameters
| Enzyme Target | Binding Affinity (K_d) | Inhibition Constant (K_i) | IC_50 | Mechanism of Action |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: This table is a template. No data is currently available for this compound.
Identification of Specific Enzyme Targets and Active Site Interactions
There is currently no publicly available research that identifies specific enzyme targets for this compound. Consequently, information regarding its interaction with enzyme active sites, including the nature of the bonds formed and the specific amino acid residues involved, remains uncharacterized.
Receptor Binding Assays at the Molecular Level (Focus on ligand-receptor interactions)
The investigation of how this compound interacts with cellular receptors is fundamental to understanding its potential biological roles. This section is intended to cover the specifics of these interactions at a molecular level.
Elucidation of Stereochemical Requirements for Receptor Recognition
No studies have been published that elucidate the stereochemical requirements for the recognition of this compound by any specific biological receptor. The "(2S)" designation in its name indicates a specific stereoisomer, suggesting that its three-dimensional structure is crucial for any potential biological activity, but experimental data to support this is lacking.
Molecular Modeling of Ligand-Receptor Complexes
A search of molecular modeling databases and computational chemistry literature revealed no published models of complexes between this compound and any biological receptors. Such models would be instrumental in visualizing the binding orientation and predicting the key intermolecular interactions.
Interactive Data Table: Receptor Binding Affinities
| Receptor Target | Binding Affinity (K_d/K_i) | Assay Type | Radioligand |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: This table is a template. No data is currently available for this compound.
Cell-Based Assays for Mechanistic Investigations in Non-Clinical Cell Lines
To bridge the gap between molecular interactions and cellular responses, cell-based assays are invaluable. This section would focus on studies using non-clinical cell lines to probe the mechanisms of action of this compound. However, no such studies have been reported in the available scientific literature. Therefore, there is no data on its effects on cellular signaling pathways, gene expression, or other cellular processes.
Modulation of Cellular Pathways and Biomarkers
Information regarding the modulation of cellular pathways and the effect on specific biomarkers by this compound is not available in published scientific literature. Research has not yet detailed whether this compound can influence signaling cascades, gene expression, or other cellular processes.
Structure-Activity Relationships in Cellular Systems (SAR)
There are no available studies on the structure-activity relationships of this compound. Such research would typically involve synthesizing and testing analogues of the compound to determine which structural features are essential for any potential biological activity. Without initial data on its effects, SAR studies have not been conducted.
Investigation of Biological Activities in Simplified Model Systems
Scientific investigation into the biological activities of this compound using simplified model systems, such as isolated proteins or synthetic membranes, has not been documented. Consequently, there is no data on its potential to interact with specific molecular targets or to alter the properties of lipid bilayers.
Elucidation of Molecular Mechanisms of Action in Controlled Research Settings
The molecular mechanism of action for this compound remains unknown. Elucidating such mechanisms would require detailed in vitro experiments to identify its direct molecular targets and understand how it elicits a biological response, none of which are currently reported in the scientific domain.
Role of Benzyl N 2s 2,3 Dihydroxypropyl Carbamate As a Precursor and Chiral Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of Chiral Pharmaceutical Intermediates and Agrochemicals
The enantiopure backbone of Benzyl (B1604629) N-[(2S)-2,3-dihydroxypropyl]carbamate makes it an attractive starting material for the synthesis of chiral intermediates for the pharmaceutical and agrochemical industries. The defined (S)-stereochemistry and the diol functionality provide a scaffold that can be elaborated into a variety of target structures where specific stereoisomers are required for biological activity.
In asymmetric synthesis, the primary goal is to produce a single enantiomer of a chiral product. Starting with a molecule like Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate, which already possesses a fixed stereocenter, provides a significant advantage. The synthetic utility of this building block lies in its potential for modification at the two hydroxyl groups and the protected amine. For instance, the diol can be selectively protected and then functionalized to build complex carbon skeletons. This approach is fundamental in creating molecules with multiple stereocenters, where the initial chirality of the precursor guides the stereochemical outcome of subsequent reactions.
The (2S)-dihydroxypropyl group is instrumental in directing the stereochemical course of synthetic transformations. The vicinal diols can be used to form chiral templates, such as cyclic acetals or ketals, which lock the conformation of a part of the molecule. This rigid structure can then influence the facial selectivity of reactions on nearby functional groups, a strategy known as substrate-controlled stereoselection.
Potential Stereocontrol Strategies:
| Strategy | Description | Potential Outcome |
| Chiral Template Formation | Reaction of the diol with an aldehyde or ketone to form a chiral 1,3-dioxolane. | The bulky dioxolane ring can direct incoming reagents to the less hindered face of the molecule. |
| Selective Protection | Differentiating between the primary (C3) and secondary (C2) hydroxyl groups using sterically demanding protecting groups. | Allows for stepwise functionalization, enabling the synthesis of complex, non-symmetric derivatives. |
| Directed Reactions | Using one of the hydroxyl groups to direct a metal-catalyzed reaction (e.g., directed hydrogenation or epoxidation) to a nearby double bond. | High diastereoselectivity in the formation of new stereocenters. |
Application in Natural Product Total Synthesis
The total synthesis of natural products often requires the assembly of complex molecules with precise stereochemistry. nih.gov Chiral building blocks derived from the "chiral pool" are essential for these endeavors. This compound serves as a potential C3 synthon, providing a three-carbon chain with a protected amine and two hydroxyl groups with pre-defined (S)-stereochemistry. Although specific total syntheses employing this exact fragment are not widely documented, its structural motif is found in various natural products, including amino alcohols and polyhydroxylated alkaloids. A synthetic strategy could involve using this building block to introduce a key chiral fragment into the backbone of a larger natural product. unimelb.edu.au
Development of Novel Protecting Group Strategies and Methodologies
The benzyl carbamate (B1207046) (Cbz or Z) group is one of the most common and robust protecting groups for amines in organic synthesis. masterorganicchemistry.com Its presence in the title compound is a key feature, rendering the amine non-nucleophilic and stable to a wide range of reaction conditions, including those that are basic, nucleophilic, or oxidative.
The Cbz group is typically installed using benzyl chloroformate. wikipedia.org A significant advantage of the Cbz group is its selective removal under mild, neutral conditions via catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). masterorganicchemistry.com This process cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene. This deprotection strategy is orthogonal to many other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, allowing for selective deprotection in multi-step syntheses. nih.govnih.gov
Table of Protecting Group Characteristics:
| Protecting Group | Structure | Common Removal Conditions | Stability |
| Benzyl carbamate (Cbz) | -C(=O)OCH₂C₆H₅ | Catalytic Hydrogenation (H₂/Pd-C) | Stable to acids, bases, and many nucleophiles. |
| tert-Butyloxycarbonyl (Boc) | -C(=O)OC(CH₃)₃ | Strong Acid (e.g., Trifluoroacetic Acid) | Stable to bases and hydrogenation. |
Precursor to Polymerizable Monomers with Defined Stereochemistry
The diol functionality of this compound allows for its conversion into polymerizable monomers. For instance, the hydroxyl groups can be esterified with polymerizable groups like acrylates or methacrylates. This would transform the chiral building block into a monomer with defined stereochemistry in its side chain.
A structurally related monomer, 2,3-dihydroxypropyl methacrylate (B99206) (DHPMA), is used to create hydrophilic and biocompatible polymers. mdpi.com By analogy, a methacrylate derivative of this compound could be copolymerized with other monomers. The resulting polymer would feature chiral, functional side chains, which could be used in applications such as chiral stationary phases for chromatography or as functional biomaterials where specific stereochemistry is crucial for molecular recognition.
Contribution to the Synthesis of Chiral Ligands and Organocatalysts
Chiral ligands and organocatalysts are essential tools for asymmetric catalysis. The C₂-symmetric or pseudo-C₂-symmetric diol motif is a cornerstone of many successful chiral ligands (e.g., TADDOLs) and organocatalysts. The (2S)-2,3-dihydroxypropyl moiety provides a suitable scaffold for designing such catalysts.
The two hydroxyl groups can act as coordination sites for a metal center in a chiral Lewis acid catalyst. Alternatively, they can serve as hydrogen-bond donors in a bifunctional organocatalyst, activating an electrophile and orienting a nucleophile for a stereoselective reaction. nih.gov The protected amine can be deprotected and further modified to introduce other coordinating or catalytic groups, leading to the synthesis of novel, multifunctional chiral catalysts.
Innovative Analytical Methodologies Applied to Research on Benzyl N 2s 2,3 Dihydroxypropyl Carbamate
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatography is a cornerstone for the separation and analysis of chiral compounds like Benzyl (B1604629) N-[(2S)-2,3-dihydroxypropyl]carbamate. The choice of technique is often dictated by the compound's properties and the specific analytical goal.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. scirp.org The success of this method relies on the use of a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers of the analyte, leading to different retention times.
For carbamates and related chiral molecules, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.govmdpi.com For instance, cellulose tris(3,5-dichlorophenylcarbamate) has demonstrated outstanding enantioselectivity for chiral sulfoxides with a benzoyl core, a structural feature related to the benzyl group in the target molecule. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol, is optimized to achieve the best balance between resolution and analysis time. The enantiomeric excess (e.e.) can be accurately determined by integrating the peak areas of the two enantiomers.
Table 1: Representative Chiral HPLC Conditions for Carbamate-Related Compounds
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Note: This table represents typical starting conditions for chiral HPLC analysis of carbamate (B1207046) compounds. Method development and optimization are required for Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate.
Gas Chromatography (GC) is another valuable technique for chiral separations, particularly for volatile compounds. However, due to the polar nature and low volatility of this compound, derivatization is a necessary prerequisite for GC analysis. The hydroxyl groups can be converted to less polar and more volatile silyl (B83357) ethers through a process called silylation. nih.govresearchgate.net
Once derivatized, the compound can be separated on a GC column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in GC. The separation is based on the differential inclusion of the enantiomers into the chiral cyclodextrin cavity.
The thermal stability of carbamates can be a challenge in GC analysis, as they may degrade at high injector temperatures. scispec.co.thresearchgate.netnih.gov Therefore, careful optimization of the injector temperature and the use of analyte protectants can be crucial for obtaining reproducible and accurate results. researchgate.net
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. europeanpharmaceuticalreview.comspringernature.comselvita.comchempartner.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol. chempartner.com This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. selvita.comchromatographyonline.com
SFC is particularly well-suited for preparative chiral separations due to the ease of removing the CO2-based mobile phase, which simplifies the isolation of the purified enantiomers. selvita.com The same types of chiral stationary phases used in HPLC, such as polysaccharide-based CSPs, are also widely and successfully used in SFC. chromatographyonline.com Studies have shown that SFC can offer higher enantiorecognition ability compared to normal-phase HPLC for some chiral compounds. europeanpharmaceuticalreview.com
Table 2: Comparison of Chromatographic Techniques for Chiral Analysis
| Feature | Chiral HPLC | Chiral GC | Chiral SFC |
|---|---|---|---|
| Analyte Volatility | Not required | Required (derivatization often needed) | Not required |
| Speed | Moderate | Fast | Very Fast |
| Solvent Consumption | High | Low | Low (Green Chemistry) |
| Preparative Scale | Common | Less common | Excellent |
| Thermal Stability | Not an issue | Potential for degradation | Generally not an issue |
Capillary Electrophoresis for Separation and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. For neutral chiral molecules like this compound, a chiral selector must be added to the background electrolyte.
Cyclodextrins and their derivatives are the most common chiral selectors used in CE. nih.gov The enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different mobilities, leading to their separation. This technique requires only minute amounts of sample and solvent, making it a cost-effective and environmentally friendly analytical method.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information in addition to quantitative data.
GC-MS: After derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the enantiomers and provide their mass spectra. The fragmentation patterns in the mass spectra can confirm the identity of the compound and any impurities. The use of stable isotope-labeled internal standards can improve the accuracy of quantification.
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile compounds like this compound. nih.gov It combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. LC-MS can be used to determine the molecular weight of the compound and to identify and quantify impurities, even at very low levels. For complex biological samples, derivatization might be employed to improve sensitivity and chromatographic retention. nih.gov
LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides detailed structural information of the separated components. While less sensitive than MS, NMR provides unambiguous structure elucidation. For carbamate compounds, 1H and 13C NMR are instrumental in identifying the different species in a sample. researchgate.net
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Kinetic Studies
Process Analytical Technology (PAT) utilizes in-line analytical techniques to monitor chemical reactions in real-time, providing a deeper understanding of reaction kinetics and helping to control the process. acs.org Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy are well-suited for this purpose as they are non-destructive and can be implemented using fiber-optic probes. acs.org
For the synthesis of carbamates, these techniques can monitor the consumption of reactants and the formation of the product and any byproducts. nih.govacs.orgresearchgate.net This real-time data allows for precise determination of the reaction endpoint, leading to improved yield and purity. The development of chemometric models, such as Partial Least Squares (PLS), is necessary to extract quantitative information from the spectral data. acs.org
Derivatization Strategies for Enhanced Analytical Detectability and Specificity
In the analytical study of this compound, derivatization is a key chemical strategy employed to modify the molecule for improved analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary objectives of derivatization are to increase the compound's volatility and thermal stability for GC analysis, and to introduce chromophoric or fluorophoric tags for enhanced detection by UV-Visible or fluorescence detectors in HPLC. restek.comlibretexts.org The presence of multiple reactive functional groups in this compound, specifically the two hydroxyl (-OH) groups of the diol and the secondary amine within the carbamate linkage, offers several avenues for targeted derivatization.
Strategies for Gas Chromatography (GC) Analysis
For GC-based methods, which require analytes to be volatile and thermally stable, direct analysis of this compound is challenging due to its polarity and potential for thermal degradation. libretexts.org Derivatization of the hydroxyl groups is therefore a common prerequisite.
Silylation: This is one of the most prevalent derivatization techniques for compounds containing active hydrogen atoms, such as alcohols. restek.comregistech.comgcms.cz The process involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) or other alkylsilyl group. libretexts.org This reaction decreases the polarity of the molecule and reduces intermolecular hydrogen bonding, thereby increasing its volatility. gcms.cz Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). thermofisher.comsigmaaldrich.com The resulting silyl ethers are significantly more volatile and thermally stable than the parent diol. registech.com For instance, reacting this compound with BSTFA would yield a di-TMS ether, which is well-suited for GC-MS analysis.
Acylation: This method involves the reaction of the hydroxyl groups with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form esters. libretexts.org Acylation serves a similar purpose to silylation by reducing polarity and increasing volatility. libretexts.org Using fluorinated acylating agents, like heptafluorobutyric anhydride (HFBA), can significantly enhance the detectability of the analyte using an electron capture detector (ECD), which is highly sensitive to halogenated compounds. nih.gov The resulting derivatives are often more stable than their silyl counterparts. libretexts.org
Boronate Ester Formation: For compounds containing a 1,2-diol moiety, a highly specific derivatization can be achieved using boronic acids, such as n-butylboronic acid or phenylboronic acid. gcms.czchromforum.org These reagents react with the vicinal diols to form stable cyclic boronate esters. nih.gov This approach is highly selective for the diol group and results in a derivative with excellent chromatographic properties for GC-MS analysis.
Interactive Data Table 1: Potential GC Derivatization Strategies
| Reagent Class | Specific Reagent | Target Functional Group | Derivative Formed | Primary Analytical Advantage |
|---|---|---|---|---|
| Silylating Agents | BSTFA + TMCS | Hydroxyl (Diol) | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC-MS. thermofisher.com |
| Acylating Agents | Heptafluorobutyric Anhydride (HFBA) | Hydroxyl (Diol) | Heptafluorobutyryl Ester | Increased volatility and enhanced sensitivity for GC-ECD. nih.gov |
| Boronic Acids | Phenylboronic Acid | 1,2-Diol | Cyclic Phenylboronate Ester | High specificity for the diol group, improved peak shape. chromforum.org |
Strategies for High-Performance Liquid Chromatography (HPLC) Analysis
In HPLC, derivatization is typically performed not to increase volatility, but to enhance the detectability of the analyte by introducing a moiety that strongly absorbs UV light or fluoresces, thereby improving the sensitivity and selectivity of the analysis. libretexts.org This can be done either pre-column or post-column. chromatographyonline.coms4science.at
UV-Visible Derivatization: this compound possesses a benzene (B151609) ring, which provides some native UV absorbance. However, to achieve lower detection limits, derivatization with a reagent containing a highly conjugated aromatic system can be beneficial. libretexts.org For example, benzoyl chloride can react with the hydroxyl groups to form benzoates. researchgate.netrsc.org This not only increases the hydrophobicity of the analyte, potentially improving its retention in reversed-phase HPLC, but also significantly enhances its UV molar absorptivity.
Fluorescence Derivatization: For trace-level analysis, fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis detection. chromatographyonline.com The secondary amine in the carbamate group, or a primary amine formed after hydrolysis, can be targeted by specific fluorogenic reagents. thermofisher.com Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with primary and secondary amines to produce highly fluorescent derivatives. libretexts.orgthermofisher.com Another common reagent, o-phthalaldehyde (B127526) (OPA), reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. libretexts.orgchromatographyonline.com While OPA does not react with secondary amines directly, a pre-column hydrolysis step to cleave the carbamate bond could liberate the (2S)-3-amino-1,2-propanediol, which could then be derivatized with OPA. nih.govchromforum.org
Interactive Data Table 2: Potential HPLC Derivatization Strategies
| Reagent | Target Functional Group | Derivative Type | Detection Method | Primary Analytical Advantage |
|---|---|---|---|---|
| Benzoyl Chloride | Hydroxyl (Diol) | Benzoate Ester | HPLC-UV/DAD | Enhanced UV absorbance and improved chromatographic retention. researchgate.net |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Secondary Amine (Carbamate) | Fluorescent Adduct | HPLC-Fluorescence | High sensitivity and selectivity for trace analysis. libretexts.orgthermofisher.com |
| o-Phthalaldehyde (OPA) / Thiol | Primary Amine (post-hydrolysis) | Fluorescent Isoindole | HPLC-Fluorescence | Rapid reaction for sensitive detection of the amine backbone. chromatographyonline.coms4science.at |
Emerging Research Directions and Future Prospects for Benzyl N 2s 2,3 Dihydroxypropyl Carbamate Studies
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The synthesis of chiral molecules, traditionally performed in batch reactors, is poised for a revolution through the adoption of flow chemistry and automated synthesis. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for rapid library generation.
Future research could focus on developing a continuous-flow synthesis for Benzyl (B1604629) N-[(2S)-2,3-dihydroxypropyl]carbamate and its analogues. Such a system would allow for precise control over temperature, pressure, and reaction time, potentially leading to higher yields and purity. Furthermore, integration with automated platforms, such as robotic systems capable of performing iterative reactions, could enable the high-throughput synthesis of a diverse library of related compounds. chemspeed.comresearchgate.net These platforms leverage modular components to control reaction conditions in a continuous flow process, allowing for the rapid execution of thousands of unique multi-step routes. youtube.com By systematically varying the chiral amine precursor, the protecting group, or by derivatizing the diol moiety, researchers could generate a large number of molecules for screening in various applications without manual intervention. chemspeed.comresearchgate.net This approach would dramatically accelerate the discovery of structure-activity relationships.
| Technology | Potential Application to Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate | Key Advantages |
| Flow Chemistry | Continuous, multi-step synthesis of the core molecule and its derivatives. | Enhanced reaction control, improved safety, scalability. |
| Automated Synthesis | High-throughput generation of compound libraries with variations in the chiral backbone and protecting groups. illinois.edu | Rapid lead discovery, efficient optimization, reduced manual labor. chemspeed.com |
| AI-driven Route Design | In silico planning of the most efficient synthetic routes for novel derivatives. youtube.com | Time and cost savings, prediction of potential challenges. |
Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization
The principles of green chemistry are increasingly integral to modern synthetic planning. Future studies on this compound will likely prioritize environmentally benign synthetic methods.
A key area of exploration is the replacement of traditional, often hazardous, reagents. For instance, the carbamate (B1207046) moiety is typically formed using phosgene (B1210022) or its derivatives. researchgate.net Green chemistry research focuses on utilizing carbon dioxide (CO2) as a renewable C1 feedstock for carbamate synthesis, a process that is halogen-free and starts from readily available materials like amines and alcohols. rsc.orgresearchgate.net Similarly, the chiral diol component, (S)-3-amino-1,2-propanediol, can potentially be derived from biomass. There is a significant research effort aimed at converting lignocellulosic biomass into valuable chemical building blocks, including various diols. rsc.orgenergy.gov Catalytic strategies are being developed to produce diols from renewable resources like hemicellulose and cellulose (B213188). rsc.orgnih.gov Adopting these methods would significantly improve the sustainability profile of the molecule's entire life cycle.
| Green Chemistry Principle | Application in Synthesis/Derivatization | Potential Impact |
| Use of Renewable Feedstocks | Sourcing the chiral diol precursor from biomass-derived sugars. rsc.orgresearchgate.net | Reduced reliance on petrochemicals, lower carbon footprint. |
| Atom Economy | Employing catalytic routes that maximize the incorporation of starting materials into the final product. | Minimized waste generation. |
| Safer Solvents & Reagents | Replacing phosgene derivatives with CO2 for carbamate formation. rsc.orgresearchgate.net Using enzymatic catalysts in aqueous media. researchgate.net | Enhanced laboratory safety and reduced environmental pollution. |
| Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. | Lower energy consumption and operational costs. |
Advanced Materials Science Applications (e.g., stereoselective polymers, molecular recognition materials)
The distinct structural features of this compound make it an attractive building block, or monomer, for advanced materials. The presence of a chiral center and hydrogen-bonding diol and carbamate groups offers unique possibilities for creating highly ordered structures.
One promising direction is its use in the synthesis of stereoselective polymers. Chiral monomers can guide the formation of polymers with a specific tacticity (the stereochemical arrangement of adjacent chiral centers), which in turn dictates the material's macroscopic properties. nih.govnih.gov The chiral diol portion of the molecule could be used to create polymers with helical structures. umons.ac.be Furthermore, the carbamate group is the fundamental linkage in polyurethanes, one of the most versatile classes of polymers. wikipedia.org By incorporating this compound into a polyurethane backbone, novel chiral materials with unique optical, thermal, or mechanical properties could be developed.
The molecule's capacity for hydrogen bonding also makes it a candidate for creating materials for molecular recognition. The diol and carbamate moieties can act as hydrogen bond donors and acceptors, allowing for specific binding interactions with other molecules. This could be exploited in the design of chiral stationary phases for chromatography, sensors for detecting specific enantiomers, or frameworks for asymmetric catalysis.
Exploration of Unexplored Biochemical Roles and Interactions through Proteomics or Metabolomics
While the specific biological roles of this compound are not well-defined, its structural similarity to biological molecules suggests potential interactions that can be explored with modern "omics" technologies. Carbamates are often used as stable surrogates for peptide bonds in medicinal chemistry, suggesting the molecule could interact with proteases or other protein targets. acs.orgnih.gov
Proteomics-based approaches , such as affinity-based protein profiling, could be used to identify specific protein binding partners. By immobilizing a derivative of the molecule on a solid support, it could be used as bait to "fish out" interacting proteins from a complex biological sample. Subsequent identification of these proteins by mass spectrometry would provide direct insight into its potential cellular targets and biochemical pathways.
Metabolomics , the large-scale study of small molecules (metabolites) within cells or biological systems, offers another powerful tool. nih.gov Exposing cells or organisms to this compound and analyzing the resulting changes in the metabolome could reveal its effects on biochemical pathways. nih.gov This is particularly relevant given that carbamates are a major class of pesticides whose metabolic fate and effects on organisms are of significant interest. nih.govresearchgate.netresearchgate.net Such studies could uncover pathways for its degradation, identify bioactive metabolites, or reveal unexpected effects on cellular metabolism.
Interdisciplinary Research Synergies (e.g., Chemoinformatics, Bioorganic Chemistry, Chemical Biology)
The future study of this compound will benefit greatly from an interdisciplinary approach that combines synthetic chemistry with computational and biological methods.
Chemoinformatics can accelerate the discovery process by using computational tools to predict the properties and activities of the molecule and its derivatives. taylorfrancis.comnih.gov Techniques like molecular docking could be used to screen virtual libraries of related compounds against the structures of known protein targets, prioritizing the synthesis of molecules with the highest predicted binding affinity. frontiersin.org Quantitative structure-activity relationship (QSSR) models could also be developed to guide the design of new chiral ligands or catalysts based on the molecule's scaffold. researchgate.net
Bioorganic chemistry and chemical biology provide the frameworks for applying this molecule as a tool to probe biological systems. Its carbamate group can be viewed as a stable mimic of a peptide bond, allowing for its incorporation into peptidomimetics to study enzyme-substrate interactions. nih.gov The chiral diol could be explored as a recognition element for specific receptors or enzymes, potentially interfering with or modulating their activity.
Unexplored Reactivity Patterns and Novel Synthetic Transformations of the Carbamate and Diol Moieties
While the synthesis of carbamates and diols is well-established, there remains significant room for discovering novel reactivity patterns for the functional groups within this compound.
The vicinal diol is a particularly rich functionality for exploration. Recent advances have demonstrated novel transformations such as the catalytic, stereoselective editing of diols, where the stereochemistry of one alcohol can be inverted without affecting the other. nih.govacs.org Other research has focused on the deoxydehydration of diols to form valuable olefins. semanticscholar.org Applying these new methods to this compound could provide access to a range of novel derivatives with altered stereochemistry or functionality.
The N-Cbz carbamate group, while often considered a simple protecting group, also possesses latent reactivity. organic-chemistry.org Under certain conditions, N-Cbz protected amines can be converted in situ to isocyanates, which are highly reactive intermediates that can be trapped with various nucleophiles to form ureas, amides, and other carbamate derivatives. researchgate.net Exploring this reactivity could lead to efficient, one-pot procedures for converting this compound into a diverse array of more complex structures. Additionally, developing new, milder methods for the cleavage of the Cbz group that are orthogonal to other functional groups remains an active area of research. organic-chemistry.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate in laboratory settings?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust/aerosols. Work in a well-ventilated fume hood .
- Storage : Store in a tightly sealed container in a cool, dry, and ventilated area away from incompatible materials (e.g., strong oxidizing agents). Monitor for leaks and static discharge risks .
- Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid water. Collect waste in approved containers for hazardous chemical disposal .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity. Compare retention times with standards.
- Spectroscopy : Confirm structure via - and -NMR (e.g., verifying dihydroxypropyl and carbamate motifs) and FT-IR (amide C=O stretch ~1650–1700 cm) .
- Elemental Analysis : Validate molecular formula (e.g., CHNO) with combustion analysis or high-resolution mass spectrometry .
Q. What solvents and conditions are optimal for synthesizing this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance carbamate bond formation. Avoid water to prevent hydrolysis .
- Reaction Setup : React benzyl chloroformate with (2S)-2,3-dihydroxypropylamine in the presence of a mild base (e.g., NaHCO) at 0–5°C to control exothermicity .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like Gaussian or GROMACS to model the compound’s interaction with nucleophiles (e.g., amines, thiols). Analyze electron density maps to identify reactive sites (e.g., carbamate carbonyl) .
- DFT Calculations : Calculate Fukui indices to predict regioselectivity in substitution reactions. Compare with experimental kinetic data to validate models .
- Solvent Effects : Simulate solvent polarity (e.g., water vs. DMSO) to assess its impact on reaction barriers .
Q. What strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation experiments at pH 1–13 (HCl/NaOH buffers, 37°C). Monitor via HPLC for decomposition products (e.g., benzyl alcohol, CO) .
- Kinetic Analysis : Plot degradation rates vs. pH to identify instability thresholds. Use Arrhenius equations to extrapolate shelf-life under storage conditions .
- Mechanistic Probes : Employ isotopic labeling (e.g., -water) to track hydrolysis pathways. Compare with theoretical mechanisms (e.g., base-catalyzed vs. acid-catalyzed cleavage) .
Q. How can synthetic routes be optimized to minimize diastereomeric impurities in large-scale production?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) during carbamate formation to enhance (2S)-stereochemistry .
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress and adjust parameters (e.g., temperature, stoichiometry) in real-time .
- Crystallization Control : Optimize cooling rates and solvent ratios (e.g., isopropanol/water) to preferentially crystallize the desired enantiomer .
Q. What analytical methods differentiate this compound from structurally similar impurities in iodinated contrast agents?
- Methodological Answer :
- LC-MS/MS : Use a Q-TOF mass spectrometer with CID fragmentation to distinguish between the target compound and iodinated analogs (e.g., iohexol derivatives) based on unique fragment ions (e.g., m/z 194 for the dihydroxypropyl group) .
- Ion Chromatography : Quantify residual iodide ions (<10 ppm) to assess purity in pharmaceutical-grade batches .
- 2D-NMR : Employ --HSQC to resolve overlapping signals in complex mixtures (e.g., diastereomeric byproducts) .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer :
- Standardized Calibration : Use certified reference materials (e.g., indium) to calibrate melting point apparatuses. Ensure consistent heating rates (1–2°C/min) .
- Polymorph Screening : Recrystallize the compound from multiple solvents (e.g., methanol, acetone) to isolate different polymorphs and compare thermal profiles via DSC .
- Interlaboratory Studies : Collaborate with independent labs to validate data, accounting for variables like humidity and sample preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
